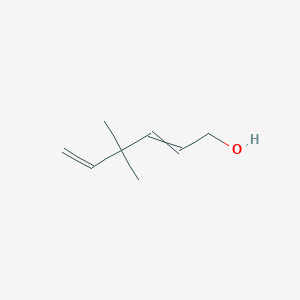
4,4-Dimethylhexa-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, featuring two methyl groups at the fourth carbon and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylhexa-2,5-dien-1-ol can be synthesized through several methods. One common approach involves the dehydration of this compound precursors under controlled conditions. The reaction typically requires a catalyst, such as aluminum oxide, and is conducted at elevated temperatures ranging from 180°C to 300°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for purification and separation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .
Scientific Research Applications
4,4-Dimethylhexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-dimethylhexa-2,5-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: This compound shares a similar structure but lacks the hydroxyl group.
4,4-Dimethyl-2-pentanol: Similar in having a hydroxyl group but differs in the position and number of double bonds.
Uniqueness
4,4-Dimethylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
141993-24-0 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4,4-dimethylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-4-8(2,3)6-5-7-9/h4-6,9H,1,7H2,2-3H3 |
InChI Key |
BKIKIFZEVPEXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


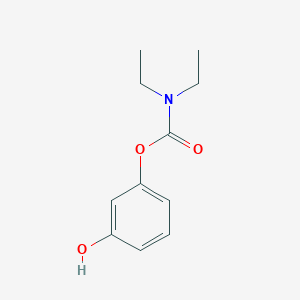
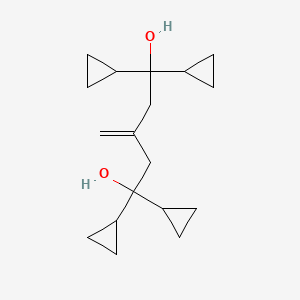
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
silyl](/img/structure/B12550126.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
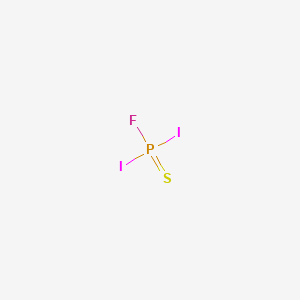
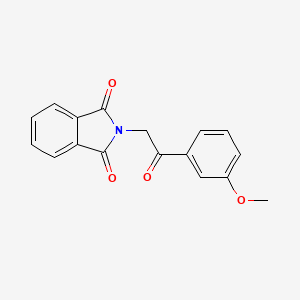

![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
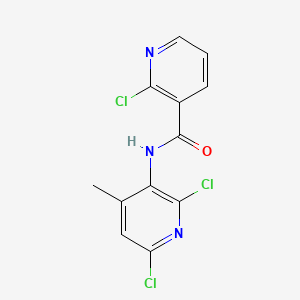
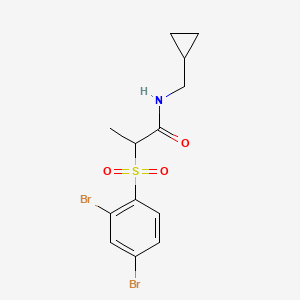
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
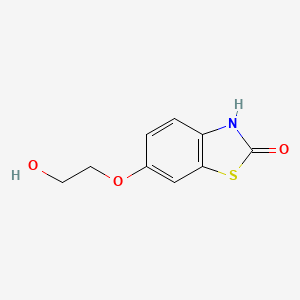
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
